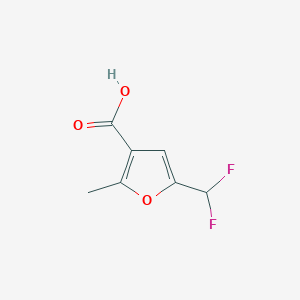

5-(Difluoromethyl)-2-methylfuran-3-carboxylic acid

CAS No.:

Cat. No.: VC20385252

Molecular Formula: C7H6F2O3

Molecular Weight: 176.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H6F2O3 |

|---|---|

| Molecular Weight | 176.12 g/mol |

| IUPAC Name | 5-(difluoromethyl)-2-methylfuran-3-carboxylic acid |

| Standard InChI | InChI=1S/C7H6F2O3/c1-3-4(7(10)11)2-5(12-3)6(8)9/h2,6H,1H3,(H,10,11) |

| Standard InChI Key | DIZARBQFFRJYRD-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(O1)C(F)F)C(=O)O |

Introduction

Synthesis

The synthesis of 5-(Difluoromethyl)-2-methylfuran-3-carboxylic acid involves multi-step organic reactions. Below are the key methods:

-

Difluoromethylation of Furan Derivatives:

This process uses difluorocarbene reagents, typically generated from chlorodifluoromethane under basic conditions. The difluoromethyl group is introduced at the desired position on the furan ring. -

Industrial Optimization:

Advanced techniques such as continuous flow reactors are employed to enhance yield and purity, ensuring scalability for industrial applications.

Careful control of reaction parameters like temperature, pH, and reagent concentration is critical to achieving high efficiency and minimizing by-products.

Biological Activity

The compound's biological activity stems from its ability to interact with enzymes and receptors due to the presence of the difluoromethyl group. This enhances binding affinity and selectivity in biochemical pathways.

Potential Applications:

-

Drug Development:

-

The compound's metabolic stability makes it suitable for therapeutic exploration.

-

It may serve as a scaffold for designing inhibitors or modulators targeting specific enzymes or receptors.

-

-

Agrochemicals:

-

The compound's stability under environmental conditions suggests potential use in crop protection formulations.

-

Comparison with Related Compounds

| Compound Name | Key Features |

|---|---|

| 5-Methylfuran-2-carboxylic acid | Lacks fluorine substituents; simpler structure |

| 4-(Difluoromethyl)-5-methylfuran-2-carboxylic acid | Different position of difluoromethyl group |

| 5-(Trifluoromethyl)furan-2-carboxylic acid | Contains a trifluoromethyl group instead |

The unique combination of a difluoromethyl group at position five and a methyl group at position two differentiates 5-(Difluoromethyl)-2-methylfuran-3-carboxylic acid from its analogs, potentially enhancing its biological activity.

Handling and Safety Considerations

Due to its reactivity, particularly under acidic or basic conditions, proper handling protocols are necessary:

-

Store in a cool, dry place away from incompatible substances.

-

Use personal protective equipment (PPE) during handling to avoid exposure.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume